molecular formula C10H11ClN2O B13175358 3-(2-Aminoethyl)-7-chloro-2,3-dihydro-1H-indol-2-one

3-(2-Aminoethyl)-7-chloro-2,3-dihydro-1H-indol-2-one

Cat. No.: B13175358
M. Wt: 210.66 g/mol
InChI Key: XHRYANDQESDCLY-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-7-chloro-2,3-dihydro-1H-indol-2-one is a chemical compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and biology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-7-chloro-2,3-dihydro-1H-indol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-chloroindole with ethylenediamine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-7-chloro-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo-indole derivatives, while substitution reactions can produce a variety of halogenated indole compounds .

Scientific Research Applications

3-(2-Aminoethyl)-7-chloro-2,3-dihydro-1H-indol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-7-chloro-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity. For example, it may interact with serotonin receptors, influencing neurotransmitter release and signaling pathways . This interaction can lead to various physiological effects, including modulation of mood, cognition, and behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Aminoethyl)-7-chloro-2,3-dihydro-1H-indol-2-one is unique due to the presence of the chloro substituent, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other indole derivatives and can lead to different pharmacological properties .

Properties

Molecular Formula

C10H11ClN2O

Molecular Weight

210.66 g/mol

IUPAC Name

3-(2-aminoethyl)-7-chloro-1,3-dihydroindol-2-one

InChI

InChI=1S/C10H11ClN2O/c11-8-3-1-2-6-7(4-5-12)10(14)13-9(6)8/h1-3,7H,4-5,12H2,(H,13,14)

InChI Key

XHRYANDQESDCLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC(=O)C2CCN

Origin of Product

United States

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